molecular formula C18H19N3O2 B5549246 6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5549246
M. Wt: 309.4 g/mol
InChI Key: XUQKJQCDSBQZRX-UHFFFAOYSA-N
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Description

This compound belongs to the family of imidazo[1,2-a]pyridines, a class of heterocyclic compounds known for their diverse chemical properties and applications in organic synthesis. The imidazo[1,2-a]pyridine framework serves as a versatile architecture for the generation of stable N-heterocyclic carbenes and facilitates the synthesis of complex molecular skeletons through various reactions, including multicomponent and cascade reactions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions, involving imidazo[1,5-a]pyridine carbenes with different reactants under mild conditions to produce novel fused heterocyclic compounds with potential applications as optical sensors due to their fluorescent properties (Pan et al., 2011). Additionally, palladium-catalyzed cascade reactions have been developed for efficient synthesis, highlighting the compound's versatility in organic synthesis (Zhang, Zhang, & Fan, 2016).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives exhibits various interactions, including intramolecular hydrogen bonding, contributing to their stability and reactivity. The furyl and phenyl rings in the molecules are often inclined at significant angles to the central imidazo[1,2-a]pyridinyl unit, indicating a complex molecular geometry that influences their chemical behavior (Yaqub et al., 2009).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, including aminomethylation, formylation, and carbonylation, which modify their chemical structure and enhance their reactivity and application potential. These reactions are facilitated by their unique molecular structure and the presence of reactive sites on the imidazo[1,2-a]pyridine ring (Saldabol et al., 1971; Rao, Mai, & Song, 2017).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as fluorescence, are significant for their applications in optical sensing and materials science. Some derivatives exhibit long emission wavelengths and high fluorescence quantum yields, making them suitable for use as fluorescent probes and in optical sensors (Pan et al., 2011).

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives display a range of chemical properties, including the ability to form stable N-heterocyclic carbenes. These properties are leveraged in various synthetic applications, including the construction of complex molecular architectures and the development of new synthetic methodologies (Alcarazo et al., 2005). The versatility of these compounds is further demonstrated through their involvement in transition-metal-free reactions and their ability to undergo regiospecific synthesis and selective acylation, underscoring their utility in organic synthesis (Cao et al., 2014; Masurier et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

Sequential van Leusen/Heck Reactions

A study by Beebe, Gracias, and Djurić (2006) demonstrates the synthesis of fused imidazo-pyridine and -azepine derivatives using a sequential van Leusen/intramolecular Heck protocol. This method allows for the generation of complex heterocycles from simple starting materials in just two steps, highlighting the versatility of imidazo[1,2-a]pyridine frameworks in chemical synthesis (Beebe, Gracias, & Djurić, 2006).

Potential Therapeutic Applications

Broad Range of Biological Activities

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities. Deep et al. (2016) review various derivatives of this scaffold, suggesting its potential as a basis for novel therapeutic agents (Deep et al., 2016).

Antiepileptic Studies

A study by Ulloora, Adhikari, and Shabaraya (2013) focuses on the synthesis of new imidazo[1,2-a]pyridine derivatives as potential anticonvulsant agents, demonstrating the compound's relevance in developing treatments for epilepsy (Ulloora, Adhikari, & Shabaraya, 2013).

Antibacterial Activity

Research on derivatives of 2-(2'-furyl)imidazo[1,2-a]pyridine indicates their antibacterial and antiprotozoal properties, with variations in substituent positions affecting their biological activity. This suggests the potential for these compounds in the development of new antibacterial agents (Saldabol et al., 1977).

Unique Chemical Interactions

Fluorescence Sensor for Hydrazine

A study by Li et al. (2018) explores a sensor based on the imidazo[1,2-a]pyridine scaffold for the selective detection of hydrazine, indicating the compound's utility in environmental monitoring and safety applications (Li et al., 2018).

properties

IUPAC Name

[2-(furan-2-yl)azepan-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(14-7-8-17-19-9-11-20(17)13-14)21-10-3-1-2-5-15(21)16-6-4-12-23-16/h4,6-9,11-13,15H,1-3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKJQCDSBQZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CN3C=CN=C3C=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[2-(2-Furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

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